N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]furan-2-carboxamide
Description
N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]furan-2-carboxamide is a heterocyclic compound featuring a tetrahydroquinoline (THQ) core substituted with thiophene-2-carbonyl and furan-2-carboxamide groups. The THQ scaffold is a privileged structure in medicinal chemistry, known for its conformational flexibility and ability to interact with biological targets such as opioid receptors and enzymes .
Properties
IUPAC Name |
N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3S/c22-18(16-5-2-10-24-16)20-14-8-7-13-4-1-9-21(15(13)12-14)19(23)17-6-3-11-25-17/h2-3,5-8,10-12H,1,4,9H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUSWPAQHBFMGQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NC(=O)C3=CC=CO3)N(C1)C(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]furan-2-carboxamide typically involves the reaction of acyl chlorides with heterocyclic amine derivatives. The process begins with the preparation of the acyl chloride from the corresponding carboxylic acid. This acyl chloride is then reacted with the amine derivative under controlled conditions to form the desired carboxamide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, especially at the thiophene ring.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]furan-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]furan-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may act as an inhibitor of kinases or other enzymes involved in critical biological pathways . The exact molecular targets and pathways depend on the specific application and the biological context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs and their properties:
Key Observations:
- Substituent Impact on Synthesis: Low yields (e.g., 6% for compound 30 ) highlight synthetic challenges with bulky or polar substituents.
- Electronic and Structural Variations: The replacement of thiophene with furan (as in 2NPFC vs. I ) alters dihedral angles between aromatic rings (e.g., 8.50–13.53° for thiophene vs. 9.71° for furan ), influencing crystal packing and intermolecular interactions.
- Bioactivity Trends: Thiophene/furan carboxamides (e.g., I and 2NPFC) show genotoxicity and antimicrobial activity , suggesting the target compound may share similar properties.
Physicochemical and Crystallographic Comparisons
- Intermolecular Interactions: Analogs like I exhibit weak C–H⋯O/S interactions rather than classical hydrogen bonds , which may reduce solubility but enhance crystal stability.
Biological Activity
N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]furan-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure that integrates a thiophene ring with a tetrahydroquinoline moiety. This combination contributes to its diverse biological activities. The molecular formula is with a molecular weight of 342.41 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 342.41 g/mol |
| CAS Number | 946380-43-4 |
Antitumor Activity
Preliminary studies indicate that compounds similar to this compound exhibit significant antitumor activity. For instance, SAR studies have shown that modifications in the tetrahydroquinoline structure can enhance cytotoxic effects against various cancer cell lines.
In vitro tests have demonstrated that derivatives of this compound can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting microtubule dynamics. For example, one study reported an IC50 value of 0.99 µM against the BT-474 breast cancer cell line for a structurally related compound .
The mechanism of action for this compound appears to involve the inhibition of tubulin polymerization. This action disrupts microtubule formation essential for mitosis, leading to cell cycle arrest in the G2/M phase .
Structure–Activity Relationship (SAR)
The SAR studies emphasize the importance of specific functional groups in enhancing biological activity. For instance:
- Thiophene Group : Contributes to the compound's ability to interact with biological targets.
- Tetrahydroquinoline Moiety : Essential for antitumor activity due to its role in binding interactions with tubulin.
Study 1: Antiproliferative Effects
A study evaluated the antiproliferative effects of various tetrahydroquinoline derivatives against human cancer cell lines including A549 (lung cancer) and HT-1080 (fibrosarcoma). The results indicated that compounds with a thiophene carbonyl group exhibited enhanced activity compared to those without it. The most potent derivative showed an IC50 value of 0.015 µM against A549 cells .
Study 2: In Vivo Efficacy
In vivo studies using rodent models demonstrated that this compound significantly reduced tumor size when administered at effective doses. The mechanism involved apoptosis induction and inhibition of angiogenesis within tumor tissues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
